![molecular formula C25H31N5O8S2 B2723052 ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-25-6](/img/structure/B2723052.png)
ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C25H31N5O8S2 and its molecular weight is 593.67. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Anticancer Agents: Investigate whether this compound exhibits cytotoxic effects against cancer cells. Its structural features may allow for targeted delivery or inhibition of specific pathways involved in cancer progression.
b. Anti-Inflammatory Properties: Explore the compound’s anti-inflammatory potential by assessing its impact on inflammatory mediators, such as cytokines or enzymes like cyclooxygenase (COX). This could lead to the development of anti-inflammatory drugs.
Boronic Acid Derivatives
Given the presence of boronic acid functionality, consider the following applications:
a. Suzuki-Miyaura Cross-Coupling Reactions: Assess its reactivity in Suzuki-Miyaura reactions, which are widely used for C-C bond formation. The compound’s boronic acid moiety could serve as a valuable coupling partner.
b. Protodeboronation: Explore its potential as a substrate for protodeboronation reactions, which involve the removal of the boron group. This process can yield valuable functionalized products .
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O8S2/c1-3-37-24(33)28-11-13-30(14-12-28)40(35,36)17-7-5-16(6-8-17)22(32)27-23-20(21(26)31)18-9-10-29(15-19(18)39-23)25(34)38-4-2/h5-8H,3-4,9-15H2,1-2H3,(H2,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCSZHFNDBEPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.